1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole

Aurora kinase inhibition anticancer drug discovery ATP-competitive inhibitors

Kinase inhibitor programs require scaffolds with validated hinge-binding geometry to avoid potency loss from regioisomeric cores. This bicyclic building block (C₅H₇N₃, MW 109.13) provides: • Three diversification points (positions 1,3,6) for SAR expansion • 27 nM Aurora-A IC50 (3-amino substitution) - 5-20× superior to pyrazolo[3,4-b]pyridine analogs • 2.8 nM GSK3β IC50 with selectivity over 217 profiled kinases • hERG IC50 5.8 μM for CNS S1R programs (14× safer than verapamil) Stocked at ≥95-98% purity; cool dry storage.

Molecular Formula C5H7N3
Molecular Weight 109.132
CAS No. 6573-19-9
Cat. No. B2788535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
CAS6573-19-9
Molecular FormulaC5H7N3
Molecular Weight109.132
Structural Identifiers
SMILESC1C2=C(CN1)NN=C2
InChIInChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8)
InChIKeyCVRWHBCQJCUBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Scaffold Specifications


1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (CAS 6573-19-9, molecular formula C₅H₇N₃, MW 109.13) is a fused bicyclic heterocycle that combines pyrrole and pyrazole ring systems in a partially saturated framework [1]. The compound is commercially available as a building block with purity specifications of ≥95% to 98%, with standard storage at cool, dry conditions . Its 3-amino-substituted derivatives have been established as ATP-competitive kinase inhibitors, with the scaffold designed to target the ATP-binding pocket of protein kinases [2]. The bicyclic architecture provides three key diversification points (positions 1, 3, and 6) amenable to parallel synthetic expansion, making this core scaffold valuable for hit-to-lead optimization campaigns [2].

1 ATP-competitive kinase inhibitor core scaffold with fused pyrrole–pyrazole hinge-binding architecture
2 Three N–H diversification points (positions 1, 3, and 6) enable parallel library expansion
3 Commercially available building block with defined purity grade for hit-to-lead campaigns

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole vs. Alternative Scaffolds


Generic substitution of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole with alternative bicyclic heterocycles (e.g., pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, or pyrrolo[2,3-c]pyrazole regioisomers) fundamentally alters the ATP-pocket binding geometry and kinase selectivity profile. The [3,4-c] ring fusion of this scaffold positions the N1 and N2 nitrogens in a specific hydrogen-bonding orientation with the kinase hinge region (Glu121/Leu83 in CDK2; Ala213 in Aurora-A), while the 3-amino substituent projects into the solvent-accessible region [1]. Regioisomeric scaffolds (e.g., pyrrolo[3,2-c]pyrazole or pyrrolo[2,3-c]pyrazole) reposition these key donor/acceptor atoms by 1-2 Å, resulting in ≥10-fold potency loss against Aurora-A kinase in comparative enzymatic assays [2]. Furthermore, the tetrahydropyrrolo moiety in the [3,4-c] arrangement provides optimal spatial accommodation of the DFG motif in the kinase activation loop, a feature not replicated by fully aromatic pyrazolopyridine alternatives [1]. The pyrrolidine nitrogen at position 5 offers an additional derivatization vector for modulating physicochemical properties without disrupting the core kinase-binding pharmacophore [3].

Regioisomer Pyrrolo[3,2-c]pyrazole or pyrrolo[2,3-c]pyrazole regioisomers reposition hinge-binding nitrogens and may shift kinase selectivity profiles.
Aromatic analog Fully aromatic pyrazolopyridine alternatives cannot accommodate the DFG-loop conformation, potentially limiting kinase activity in certain targets.
Vector loss Replacing the partially saturated tetrahydropyrrolo moiety eliminates the N5 derivatization handle that modulates physicochemical properties without disrupting hinge binding.

Quantitative Differentiation Evidence


Aurora-A Kinase Inhibition

Optimized 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives achieve IC50 = 27 nM against Aurora-A kinase in enzymatic assays, representing >100-fold improvement over the unsubstituted core scaffold (IC50 > 10 μM). Direct head-to-head comparison against pyrazolo[3,4-b]pyridine derivatives synthesized with identical 3-substituents showed that the tetrahydropyrrolo[3,4-c]pyrazole core consistently delivers 5- to 20-fold higher potency against Aurora-A [1]. The differential potency arises from optimal positioning of the N2 nitrogen for hinge-region hydrogen bonding with Ala213, a geometry not accessible with the pyrazolo[3,4-b]pyridine alternative [1].

Aurora-A inhibition
Head‑to‑head
Target: IC₅₀ = 27 nM (3‑amino‑THPP derivative). Comparator: pyrazolo[3,4‑b]pyridine analogues with same substituents IC₅₀ = 0.14–0.54 μM; unsubstituted core >10 μM.
Supports hinge-binding geometry advantage for Aurora‑A kinase lead optimization.
Enzymatic assay at ATP Kₘ; consistent 5‑ to 20‑fold higher reported potency.
Aurora kinase inhibition anticancer drug discovery ATP-competitive inhibitors

Cellular Anticancer Potency vs. Roscovitine

The 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative (compound 11a) demonstrated IC50 values of 0.58–2.13 μM against six human cancer cell lines (HCT-116 colon carcinoma, plus five additional lines), achieving 4-fold to 28-fold greater potency than (R)-roscovitine, a reference CDK inhibitor [1]. Kinase profiling of compound 11a against a panel of 12 kinases revealed selective inhibition of CDK5/p25 and GSK3β, with substantially weaker activity against CDK2/cyclin A (IC50 > 10 μM), distinguishing it from (R)-roscovitine which inhibits CDK1, CDK2, CDK5, and CDK7 more promiscuously [1].

Cellular potency vs. roscovitine
Head‑to‑head
Compound 11a: IC₅₀ = 0.58–2.13 μM across six cancer cell lines. (R)‑roscovitine: IC₅₀ = 2.3–16.4 μM. Reported 4‑ to 28‑fold higher antiproliferative activity.
Cell‑model endpoint review supports kinase‑selectivity differentiation from CDK1/2/5/7 promiscuous reference.
72‑h MTT assay; 12‑kinase panel showed CDK5/p25 and GSK3β preference with weak CDK2 activity.
CDK inhibition anticancer activity cell proliferation assay

Sigma-1 Receptor Affinity and hERG Safety

Tetrahydropyrrolo[3,4-c]pyrazole derivative AD417 (compound 19) demonstrated S1R binding affinity of Ki = 75 nM with 6-fold selectivity over S2R (Ki = 450 nM) [1]. Crucially, hERG channel inhibition assessment showed AD417 with IC50 = 5.8 μM, which is 14-fold higher (safer) than verapamil (IC50 = 0.41 μM) and 36-fold higher than haloperidol (IC50 = 0.16 μM) [1]. This hERG safety margin is quantitatively superior to most S1R ligands in development, where hERG IC50 values typically fall below 1 μM [1].

Sigma‑1 / hERG profile
Head‑to‑head
AD417: S1R Kᵢ = 75 nM, 6‑fold over S2R. hERG IC₅₀ = 5.8 μM. Verapamil hERG IC₅₀ = 0.41 μM; haloperidol = 0.16 μM.
hERG liability endpoint context indicates lower channel inhibition vs. clinical comparators.
Patch‑clamp in HEK293 cells; 14‑ to 36‑fold higher IC₅₀ suggests reduced QT‑prolongation model risk.
sigma-1 receptor hERG cardiotoxicity CNS drug discovery

N-Type Calcium Channel Blockade

In a structure-activity relationship study of substituted tetrahydropyrrolo[3,4-c]pyrazoles, derivative 779 demonstrated potent blockade of N-type calcium channels (Cav2.2) with IC50 = 9.0 nM [1]. This sub-10 nM potency positions the tetrahydropyrrolo[3,4-c]pyrazole scaffold among the more potent Cav2.2 blocker chemotypes reported, comparable to ω-conotoxin MVIIA (ziconotide) in potency but with small-molecule drug-like properties [1]. The SAR study established that the tetrahydropyrrolo[3,4-c]pyrazole core provides the optimal spatial orientation for key hydrophobic interactions with the channel pore domain [1].

N‑type Ca²⁺ block
Class‑level
Derivative 779: Cav2.2 IC₅₀ = 9.0 nM. Unsubstituted scaffold inactive up to 10 μM. Peptide comparator ω‑conotoxin MVIIA IC₅₀ ~ 1–10 nM.
Supports ion‑channel endpoint studies; reported nanomolar potency comparable to peptide gold standard.
FLIPR calcium flux assay; class‑level inference from single optimized derivative.
ion channel modulation chronic pain Cav2.2 channel

Kinome-Wide GSK3 Selectivity

Kinome chemoproteomics profiling of 39 pyrrolo[3,4-c]pyrazole library members against 217 human protein and lipid kinases revealed a subset of derivatives with exceptional GSK3 selectivity [1]. The most selective compound (2-chloroaniline-substituted squaric acid amide derivative) achieved IC50 = 2.8 nM against purified HsGSK3 with sub-micromolar cellular potency, while demonstrating minimal off-target engagement across the 217-kinase panel [1]. This selectivity profile contrasts with broadly used GSK3 inhibitors (e.g., CHIR99021, SB216763) which typically engage 20-40 off-target kinases at therapeutic concentrations [1].

GSK3 kinome selectivity
Class‑level
Optimized derivative: HsGSK3 IC₅₀ = 2.8 nM, selective over 217 profiled kinases. Literature comparator CHIR99021 typically engages 30–40 off‑target kinases.
Kinome‑wide selectivity context supports chemical probe development with minimized off‑target pharmacology.
MS‑based kinobeads chemoproteomics at 1 μM; class‑level inference across a focused library.
GSK3 inhibition kinome selectivity chemical proteomics

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Applications


Aurora-A Kinase Hit-to-Lead Optimization

Procurement of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core scaffold is indicated for medicinal chemistry teams initiating Aurora-A inhibitor programs. The scaffold's established 27 nM IC50 achievement (via 3-amino substitution) provides a quantitatively validated potency benchmark, with 5- to 20-fold superiority over pyrazolo[3,4-b]pyridine alternatives bearing identical substituents [1]. Teams can leverage the three diversification points (positions 1, 3, and 6) identified in the primary literature for parallel synthetic expansion while maintaining the hinge-binding geometry essential for Aurora-A potency [1].

CDK5/GSK3β Dual Inhibition

Research groups pursuing CDK5 or GSK3β inhibition for oncology applications should prioritize 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives based on the demonstrated 4- to 28-fold cellular potency advantage over (R)-roscovitine across six cancer cell lines [2]. The scaffold's kinase selectivity profile (potent CDK5/p25 and GSK3β inhibition with >10 μM CDK2 IC50) distinguishes it from promiscuous CDK inhibitors and supports procurement for programs requiring minimized CDK2-driven toxicity [2].

Sigma-1 Receptor Ligand Development

CNS drug discovery programs targeting sigma-1 receptor for pain, depression, or neurodegenerative indications should evaluate tetrahydropyrrolo[3,4-c]pyrazole derivatives. The AD417 chemotype demonstrates quantifiable safety differentiation with hERG IC50 = 5.8 μM (14-fold safer than verapamil, 36-fold safer than haloperidol) while maintaining 75 nM S1R affinity [3]. This hERG margin substantially reduces QT prolongation risk relative to existing S1R ligand chemotypes, a critical procurement consideration for programs advancing toward IND-enabling studies [3].

Selective GSK3 Chemical Probe Development

Chemical biology groups requiring highly selective GSK3 inhibitors for target validation studies should consider pyrrolo[3,4-c]pyrazole-based chemotypes. The demonstrated 2.8 nM IC50 against HsGSK3 combined with selectivity over 217 profiled kinases provides a quantitatively validated starting point that mitigates confounding off-target effects [4]. The availability of kinome-wide selectivity data from MS-based chemoproteomics accelerates lead optimization by enabling structure-selectivity relationship analysis across the kinome [4].

Application
Selection Property
Validation Focus
Aurora‑A kinase lead optimization
Hinge‑binding scaffold geometry with three diversification points
Aurora‑A enzymatic assay potency comparison
CDK5/GSK3β dual inhibition studies
Differentiated kinase selectivity vs. reference CDK inhibitor
Cell proliferation endpoint comparison across cancer lines
Sigma‑1 receptor ligand screening
hERG liability differentiation profile
Patch‑clamp hERG assessment vs. clinical comparators
Selective GSK3 chemical probe development
Kinome‑wide selectivity over 217 kinases
Chemoproteomics profiling and off‑target review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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